
2,2,4-Trimethyl-1,3-pentanediol dipelargonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,3-pentanediol dipelargonate (TMPD) is a chemical compound that is widely used in various industries, including cosmetics, food, and pharmaceuticals. It is a colorless and odorless liquid that is soluble in water and has a low toxicity level. TMPD is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde.
Mechanism Of Action
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is not fully understood, but it is believed to act as a surfactant, emulsifier, and dispersant by reducing the surface tension of liquids and facilitating the dispersion of particles in a liquid medium. 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is also believed to act as a plasticizer by increasing the flexibility and durability of polymers.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate are not well studied, but it is believed to have low toxicity and to be safe for use in various industries. However, further research is needed to fully understand the potential health effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate.
Advantages And Limitations For Lab Experiments
The advantages of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate in lab experiments include its low toxicity, high solubility, and ability to act as a surfactant, emulsifier, and dispersant. However, the limitations of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate include its high cost, complex synthesis process, and limited availability.
Future Directions
For 2,2,4-Trimethyl-1,3-pentanediol dipelargonate research include studying its potential use as a drug delivery agent, investigating its potential health effects, and developing new synthesis methods that are more cost-effective and environmentally friendly. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate may have potential applications in the production of biodegradable polymers, as well as in the development of new coatings, adhesives, and inks.
Synthesis Methods
2,2,4-Trimethyl-1,3-pentanediol dipelargonate is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde. The first step involves the reaction of pentaerythritol with isobutyraldehyde to form 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate. The second step involves the reaction of the mono-isobutyrate with n-butyraldehyde to form 2,2,4-Trimethyl-1,3-pentanediol dipelargonate. The synthesis of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is a complex process that requires careful control of the reaction conditions and the use of specialized equipment.
Scientific Research Applications
2,2,4-Trimethyl-1,3-pentanediol dipelargonate has numerous scientific research applications, including its use as a surfactant, emulsifier, and dispersant in various industries. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is used as a lubricant in the production of metalworking fluids, and as a solvent in the production of coatings, adhesives, and inks.
properties
CAS RN |
15721-83-2 |
|---|---|
Product Name |
2,2,4-Trimethyl-1,3-pentanediol dipelargonate |
Molecular Formula |
C26H50O4 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
InChI Key |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Other CAS RN |
15721-83-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



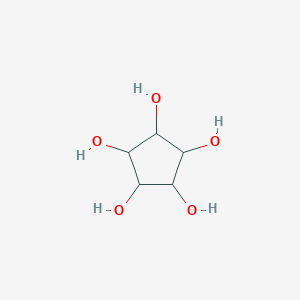



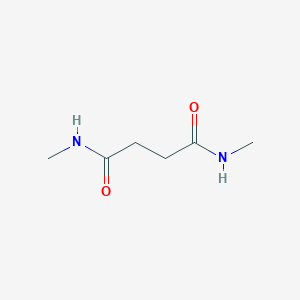


![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)


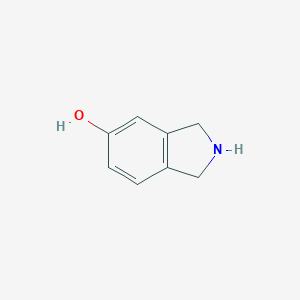
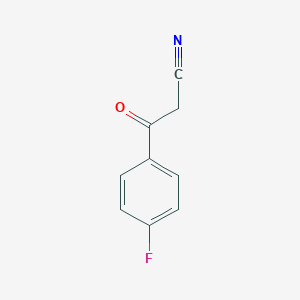
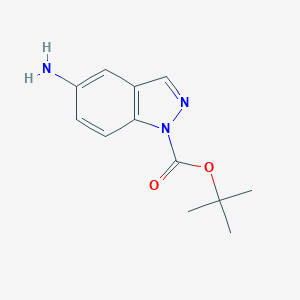
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)